Product packaging for Edoxudin(Cat. No.:CAS No. 15176-29-1)

Edoxudin

Numéro de catalogue: B1671110
Numéro CAS: 15176-29-1
Poids moléculaire: 256.25 g/mol
Clé InChI: XACKNLSZYYIACO-DJLDLDEBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Edoxudine Discovery and Initial Characterization

The antiviral potential of Edoxudine was first identified in 1967. drugbank.com It emerged during a period of significant advancement in antiviral chemotherapy, which began with the approval of the first antiviral drug, Idoxuridine, in 1963. nih.govnih.gov Edoxudine was developed by McNeil Pharmaceutical. drugbank.com

Initial research characterized Edoxudine as a potent and selective inhibitor of both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). drugbank.com Subsequent preclinical studies further established its effectiveness in animal models, specifically in treating keratitis caused by the herpes virus. drugbank.com This early work laid the foundation for its development as a therapeutic agent. Synthesis of the compound was achieved via organopalladium intermediates. iiab.me

Edoxudine as a Pyrimidine (B1678525) 2'-Deoxyribonucleoside Analog in Antiviral Research

Edoxudine is classified as a pyrimidine 2'-deoxyribonucleoside, a class of organic compounds where a pyrimidine base is linked to a deoxyribose sugar ring lacking a hydroxyl group at the 2' position. drugbank.comebi.ac.uk Specifically, it is an analog of thymidine (B127349), one of the fundamental nucleosides that constitute DNA. iiab.memedchemexpress.com This structural similarity to a natural building block of DNA is central to its function in antiviral research.

The mechanism of action for Edoxudine relies on its role as a competitive inhibitor of viral DNA synthesis. drugbank.comnih.gov The process is initiated by the viral enzyme thymidine kinase, which phosphorylates Edoxudine into its 5'-monophosphate form. drugbank.comnih.gov Cellular enzymes then further phosphorylate it to the active 5'-triphosphate derivative. drugbank.comnih.gov This triphosphate version of Edoxudine then competes with the natural deoxythymidine triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase. drugbank.comnih.gov

A key feature of Edoxudine is its selectivity. Research indicates that the compound is phosphorylated to a much greater extent in herpes-infected cells compared to uninfected cells. drugbank.com Consequently, it is preferentially incorporated into viral DNA over cellular DNA, leading to the suppression of viral DNA synthesis and a significant reduction in viral replication. drugbank.comnih.gov

Evolution of Edoxudine's Role in Antiviral Therapy

Following its initial discovery and characterization, Edoxudine was developed for clinical use, primarily as a topical antiviral treatment. In Europe, it was used to treat human herpes keratitis, an inflammation of the cornea caused by HSV that can lead to significant morbidity and even blindness. drugbank.com A 3% cream formulation was also indicated for the treatment of dermal herpes simplex virus infections. drugbank.com

One of the advantages noted in its therapeutic application was its rapid penetration of the skin, which allowed for greater activity compared to some other topical antivirals that showed better results in vitro. drugbank.comnih.gov Edoxudine received formal approval from Health Canada on December 31, 1992. drugbank.com However, its time on the market was limited, and it was later discontinued (B1498344) in 1998. drugbank.com

Nomenclature and Chemical Identifiers in Academic Literature

In scientific and academic literature, Edoxudine is identified by a variety of names and chemical codes to ensure precise communication. These identifiers are crucial for database searches, regulatory filings, and chemical synthesis.

Interactive Table: Chemical Identifiers for Edoxudine

Identifier TypeIdentifier
IUPAC Name5-ethyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
CAS Number15176-29-1
PubChem CID66377
DrugBank Accession NumberDB13421
ChemSpider ID59752
UNII15ZQM81Y3R
ChEMBL IDChEMBL318153
InChI KeyXACKNLSZYYIACO-DJLDLDEBSA-N
SMILESCCC1=CN([C@H]2CC@HC@@HO2)C(=O)NC1=O

Synonyms for Edoxudine found in the literature include Aedurid, Edoxudin, EUDR, ORF 15817, and RWJ 15817. drugbank.comchemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O5 B1671110 Edoxudin CAS No. 15176-29-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACKNLSZYYIACO-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045890
Record name Edoxudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4), >38.4 mcg/ml
Record name SID855823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Edoxudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

15176-29-1
Record name Edoxudine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15176-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edoxudine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edoxudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edoxudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Edoxudine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EDOXUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ZQM81Y3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Edoxudine S Antiviral Action

Molecular Mechanism of Replication Inhibition

Suppression of Viral DNA Synthesis and Reduction of Viral Replication

The antiviral activity of Edoxudine against DNA viruses, particularly herpes simplex virus (HSV) types 1 and 2, is initiated by its intracellular activation. As a nucleoside analog, Edoxudine requires phosphorylation to become active. The initial and crucial step involves the viral enzyme thymidine (B127349) kinase, which phosphorylates Edoxudine to its 5'-monophosphate derivative. Subsequently, host cellular enzymes further phosphorylate this monophosphate form to yield Edoxudine 5'-triphosphate, the active metabolite wikipedia.orgiiab.meidrblab.netuni.lu.

The phosphorylation pathway of Edoxudine can be summarized as follows:

StepTransformationEnzyme Involved
1Edoxudine → Edoxudine 5'-monophosphateViral thymidine kinase
2Edoxudine 5'-monophosphate → Edoxudine 5'-triphosphateCellular enzymes

Selectivity of Edoxudine's Action

A key advantage of Edoxudine as an antiviral agent lies in its high selectivity, which minimizes adverse effects on host cells wikipedia.orgidrblab.netuni-goettingen.de. This selectivity is primarily attributed to its preferential phosphorylation within herpes-infected cells and its subsequent preferential incorporation into viral DNA wikipedia.orgidrblab.net.

Differential Effects on Viral vs. Cellular DNA

Studies have shown that at antivirally active concentrations, Edoxudine is phosphorylated to a significantly greater extent by herpes-infected cells when compared to uninfected (mock-infected) cells wikipedia.orgidrblab.net. This differential phosphorylation is a critical factor in its selective action. Once phosphorylated, Edoxudine is incorporated into viral DNA at a much higher rate than into cellular DNA wikipedia.orgidrblab.net. The level of Edoxudine incorporation into viral DNA has been observed to correlate closely with its concentration wikipedia.orgidrblab.net. Furthermore, the active triphosphate form of Edoxudine primarily targets the viral-coded DNA polymerase, exhibiting less inhibitory effect on host cellular DNA polymerase wikipedia.orgiiab.meidrblab.net.

The differential effects of Edoxudine on viral versus cellular components are highlighted in the table below:

TargetEffect of EdoxudineSpecificity
PhosphorylationGreater in herpes-infected cellsPreferential activation in infected cells
DNA IncorporationMore highly into viral DNAPreferential targeting of viral genome
DNA Polymerase InhibitionCompetitive inhibitor of viral-coded DNA polymerase; less effect on cellular DNA polymeraseSelective inhibition of viral replication machinery

Minimization of Host Cell Harm

The inherent selectivity of Edoxudine's mechanism of action contributes to the minimization of harm to host cells uni-goettingen.de. By relying on viral thymidine kinase for its initial activation and preferentially incorporating into viral DNA, Edoxudine largely spares uninfected host cells from significant disruption wikipedia.orgidrblab.net. This targeted approach ensures that the antiviral activity is concentrated where it is most needed—within the virus-infected cells—thereby reducing potential systemic side effects and maintaining the integrity of healthy cellular processes.

Antiviral Efficacy and Spectrum of Activity

Edoxudine Activity against Herpes Simplex Virus (HSV)

Edoxudine has demonstrated potent and selective inhibitory activity against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). drugbank.com The antiviral activity of this compound against HSV was first identified in 1967. drugbank.com

Research has consistently shown Edoxudine to be an effective inhibitor of HSV-1 replication. drugbank.com Its mechanism involves the suppression of viral DNA synthesis, which halts viral replication and significantly reduces viral titration. drugbank.com This efficacy is linked to its selective phosphorylation in herpes-infected cells and its subsequent incorporation into the viral DNA. drugbank.com

Similar to its effect on HSV-1, Edoxudine is a potent inhibitor of HSV-2 replication. drugbank.com The compound's targeted action against the viral DNA polymerase makes it effective against this type of the herpes virus as well. drugbank.com

Edoxudine has been shown to be effective in preclinical models of herpes keratitis, an inflammation of the cornea caused by HSV infection. drugbank.com In these models, it has been demonstrated to significantly reduce the lesion area caused by the virus. drugbank.com One report indicated a 44% reduction in the lesion area. drugbank.com Edoxudine was historically used in Europe as a topical antiviral for the treatment of human herpes keratitis. drugbank.com

Below is a summary of Edoxudine's efficacy against Herpes Simplex Virus based on preclinical findings.

Virus Type Observed Effect Mechanism of Action
HSV-1 Potent inhibition of replicationCompetitive inhibition of viral DNA polymerase
HSV-2 Potent inhibition of replicationCompetitive inhibition of viral DNA polymerase
Herpes Keratitis (in vivo) Significant reduction in lesion area (up to 44%)Suppression of viral DNA synthesis

Potential Activity against Other DNA Viruses

While Edoxudine's primary activity is against HSV, its potential efficacy against other DNA viruses has been a subject of limited investigation. One study examining the in vitro susceptibility of Varicella-Zoster Virus (VZV) to various antiviral compounds included ethyldeoxyuridine (another name for Edoxudine). The study found that while it did inhibit VZV replication, it was at a much higher concentration compared to other compounds like iododeoxyuridine and acycloguanosine, suggesting a lower potency against VZV. nih.gov There is a lack of significant research in the publicly available scientific literature regarding the activity of Edoxudine against other DNA viruses such as Cytomegalovirus (CMV) or Epstein-Barr Virus (EBV).

Exploration of Edoxudine against Human Immunodeficiency Virus (HIV)

The potential application of Edoxudine against the Human Immunodeficiency Virus (HIV) has not been a significant area of research. HIV is a retrovirus that utilizes a reverse transcriptase enzyme for replication. emerginginvestigators.org Antiviral drugs that target HIV often function as reverse transcriptase inhibitors. nih.govdrugbank.com Extensive searches of scientific literature did not yield any studies that specifically investigate Edoxudine as an inhibitor of HIV or its reverse transcriptase.

Emerging Research on Broader Antiviral Applications

Current research into broader antiviral applications for Edoxudine is limited. While its efficacy is well-established against herpes simplex viruses, its potential against other viral families has not been extensively explored in recent studies. A recent study did investigate the potential of Edoxudine against the bacterium Klebsiella pneumoniae, demonstrating an ability to weaken the bacterium's protective surface. labiotech.eu However, this falls outside the scope of antiviral applications. At present, there is a lack of emerging research in the scientific literature detailing new and broader antiviral uses for Edoxudine.

Pharmacological Studies and Methodologies

Preclinical Pharmacokinetic Investigations

Preclinical pharmacokinetic studies provide crucial insights into how a compound is absorbed, distributed, metabolized, and eliminated by the body. These investigations are fundamental for understanding the systemic exposure and tissue targeting of Edoxudine.

Edoxudine demonstrates rapid penetration when applied topically as a cream, enabling enhanced activity compared to other topical antivirals that may exhibit superior in vitro antiviral activity but lack comparable penetration capabilities wikipedia.org. When administered orally, the degradation of Edoxudine appears to be influenced by the activity of phosphorylases present in the gastrointestinal tract, alongside pre-systemic metabolism wikipedia.org. Notably, the area under the plasma concentration-time curve (AUC) for Edoxudine has been observed to be significantly higher following oral administration compared to intravenous administration in preclinical trials wikipedia.org.

The biotransformation of Edoxudine is characterized by a cleavage of its glycoside bond wikipedia.org. This degradation, particularly after oral administration, is believed to be facilitated by the activity of phosphorylases found within the gastrointestinal tract, in conjunction with pre-systemic metabolic processes wikipedia.org.

Preclinical studies in mice, following intravenous administration, indicated an elimination half-life for Edoxudine of 24.1 minutes wikipedia.org. The plasma clearance of Edoxudine has been reported to be 85 ml/min wikipedia.org. The mean residence time (MRT) in mice after intravenous administration was approximately 25 minutes wikipedia.org.

Table 1: Preclinical Pharmacokinetic Parameters of Edoxudine (in Mice, IV Administration)

ParameterValueUnitSource
Distribution Half-Life1.4min wikipedia.org
Elimination Half-Life24.1min wikipedia.org
Mean Residence Time (MRT)25min wikipedia.org
Plasma Clearance85ml/min wikipedia.org
Plasma Protein Binding~7% wikipedia.org

In preclinical trials involving mice, Edoxudine demonstrated a bioavailability of 49% wikipedia.org. Following administration, the maximum plasma concentration (Cmax) was observed at 2.4 mcg/g, with a corresponding time to reach maximum concentration (tmax) of 31.1 minutes wikipedia.org. The plasma AUC of Edoxudine is notably higher when administered orally compared to intravenous administration wikipedia.org.

Table 2: Preclinical Bioavailability Parameters of Edoxudine (in Mice)

ParameterValueUnitRouteSource
Bioavailability49%Oral wikipedia.org
Cmax2.4mcg/gOral wikipedia.org
Tmax31.1minOral wikipedia.org
AUC (Oral vs. IV)Significantly Higher-Oral vs. IV wikipedia.org

Pharmacodynamic Assessments

Edoxudine functions as a deoxythymidine analog, exhibiting potent and selective inhibitory activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) wikipedia.orgfishersci.ca. Its mechanism of action is dependent on intracellular phosphorylation wikipedia.org. Initially, Edoxudine undergoes phosphorylation to its 5'-monophosphate derivative, a process primarily catalyzed by viral thymidine (B127349) kinase wikipedia.org. Subsequent phosphorylation by cellular enzymes leads to the formation of the 5'-triphosphate derivative wikipedia.org. This triphosphate form then acts as a competitive inhibitor of the viral-coded DNA polymerase, thereby disrupting viral DNA synthesis wikipedia.org.

A key characteristic of Edoxudine's selectivity is its preferential phosphorylation within herpes-infected cells and its enhanced incorporation into viral DNA compared to cellular DNA wikipedia.org. The degree of incorporation into viral DNA is directly correlated with the concentration of Edoxudine wikipedia.org. This inhibition of viral DNA synthesis ultimately results in the cessation of viral replication and a significant reduction in viral titration wikipedia.org. Preclinical studies have also demonstrated that Edoxudine can significantly reduce the lesion area produced by viral activity, achieving up to a 44% reduction wikipedia.org.

Beyond its established antiviral properties, recent research has unveiled an additional pharmacodynamic effect of Edoxudine. It has been shown to disrupt the protective outer surface of Klebsiella pneumoniae bacteria, rendering them more susceptible to elimination by immune cells. This mechanism is distinct from direct bacterial killing, suggesting an anti-virulence strategy that could potentially limit the development of antibiotic resistance.

Comparative Antiviral Activity in vitro and in vivo

Edoxudine has demonstrated antiviral activity both in vitro and in vivo. In preclinical models, edoxudine was recognized as effective in vivo against keratitis caused by herpes virus. drugbank.comalliedmarketresearch.com Specifically, it has shown good efficacy in vivo experiments conducted on hairless mice infected with herpes simplex virus type 1. medkoo.com

A notable characteristic of edoxudine cream is its rapid skin penetration. This property contributes to its greater activity in vivo when compared to certain other topical antiviral agents that may exhibit superior antiviral activity in vitro. drugbank.compharmacompass.com While direct comparative data in the form of detailed in vitro inhibition constants (e.g., IC50 or EC50 values) against a broad range of other antivirals are not extensively detailed in the provided search results, the in vivo efficacy, particularly its ability to penetrate tissues, is highlighted as a key advantage over some compounds with higher in vitro potency. drugbank.compharmacompass.com Studies have also indicated the need for future research to compare edoxudine's clinical efficacy with that of oral acyclovir (B1169) and topical alpha interferon. jwatch.org

Methodologies for Assessing Antiviral Efficacy

The efficacy of antiviral compounds like edoxudine is assessed through various methodologies that quantify their impact on viral replication and disease progression.

Viral Titration Assays

Viral titration assays are fundamental tools used to quantify the infectious viral particles present in a sample, providing a direct measure of viral load. In the context of edoxudine, the suppression of viral DNA synthesis by the compound leads to a significant reduction in viral titration. drugbank.compharmacompass.com This indicates that these assays are employed to demonstrate the compound's ability to inhibit viral replication, resulting in a measurable decrease in the number of viable virus particles.

Lesion Area Reduction Studies

Lesion area reduction studies are utilized to evaluate the therapeutic effect of antiviral agents on visible manifestations of viral infections, such as herpes lesions. Edoxudine has been shown to significantly reduce the lesion area caused by viral activity. Reports indicate that edoxudine can achieve a 44% reduction in lesion area. drugbank.compharmacompass.com In clinical trials for recurrent genital herpes, the efficacy of edoxudine was assessed by observing the cessation of investigator-observed signs, lesion-associated signs, and lesion tenderness. nih.govresearchgate.net For women, the loss of investigator-observed signs occurred earlier (4.4 days vs. 6.2 days, P = 0.002) with edoxudine treatment compared to placebo. nih.govresearchgate.net

Viral Shedding Quantification

Viral shedding quantification measures the amount and duration of virus released from infected cells or tissues, which is crucial for understanding infectivity and transmission. Edoxudine has been demonstrated to significantly reduce viral shedding in individuals with recurrent genital herpes. jwatch.orgnih.govresearchgate.net

The following table presents data on the reduction in viral shedding duration observed with edoxudine treatment:

Patient GroupPlacebo (Mean Duration of Viral Shedding)Edoxudine (Mean Duration of Viral Shedding)P-value
Men3.4 days2.7 days0.009
Women3.5 days2.0 days0.0001

Data derived from a study on recurrent genital herpes. nih.govresearchgate.net

The viral genital shedding rate is recognized as a surrogate marker for the clinical severity of herpes simplex virus-2 (HSV-2) infection. nih.gov Quantification of viral shedding often involves measuring the number of viral copies. nih.govfhcrc.org

Clinical Research and Therapeutic Evaluation Historical Perspective

Topical Application for Herpes Simplex Infections

Edoxudine has been explored for its topical application in various herpes simplex infections. Its activity against herpes simplex virus was initially recognized in 1967, and it was later found to be effective in preclinical models of keratitis caused by herpes virus. drugbank.com Edoxudine 3% cream was indicated for the treatment of human herpes keratitis and dermal herpes simplex virus in Europe. drugbank.compharmacompass.com

Edoxudine was utilized in Europe as a topical antiviral for the treatment of human herpes keratitis, an inflammation of the cornea caused by herpes simplex virus infection. This condition can lead to significant morbidity and, in recurrent cases, corneal blindness. drugbank.compharmacompass.com While Edoxudine was indicated for this use, detailed clinical trial data specifically outlining its efficacy and comparative results in human herpes keratitis were not extensively available in the reviewed literature, beyond its general indication.

Edoxudine 3% cream was also indicated for the treatment of dermal herpes simplex virus infections. drugbank.compharmacompass.com Herpes simplex virus can cause widespread and highly contagious infections, with type 1 typically transmitted by oral-to-oral contact and type 2 sexually transmitted. drugbank.com Similar to its application in herpes keratitis, detailed clinical trial data specifically outlining Edoxudine's efficacy and comparative results in dermal herpes simplex virus infections were not extensively available in the reviewed literature, beyond its general indication.

Topical Edoxudine has been evaluated in clinical trials for the treatment of recurrent genital herpes simplex virus infection. jwatch.orgjle.comnih.gov

A significant randomized, double-blind, placebo-controlled, clinic-initiated, Canadian multicenter trial evaluated the clinical efficacy of topical 3% Edoxudine cream in 200 patients with recurrent genital herpes. Patients applied either 3% topical Edoxudine or placebo cream to their lesions six times daily for 5 days, reporting within 6 hours of noting signs of recurrent genital infection. jwatch.orgjle.com Women in the study presented with more severe symptoms than men and showed a better response to Edoxudine. jwatch.org

The trial demonstrated that both men and women treated with Edoxudine experienced a significant reduction in viral shedding compared to the placebo group. jwatch.orgjle.com For men, the mean duration of viral shedding was reduced to 2.7 days from 3.4 days in the placebo group (P = .009). jle.com In women, the reduction was even more pronounced, with mean viral shedding decreasing to 2.0 days from 3.5 days in the placebo group (P = .0001). jle.com

Table 1: Reduction in Viral Shedding in Recurrent Genital Herpes Trial

Patient GroupMean Viral Shedding Duration (Edoxudine)Mean Viral Shedding Duration (Placebo)P-value
Men2.7 days3.4 days0.009
Women2.0 days3.5 days0.0001

While both genders experienced reduced viral shedding, women alone showed significant improvement in certain clinical manifestations. jwatch.orgjle.com Women treated with Edoxudine experienced earlier loss of investigator-observed signs (4.4 days vs. 6.2 days, P = .002), significant improvement in investigator-observed lesion tenderness (P = .01), and a reduction in groin adenopathy (P = .01) and tenderness (P = .01). jle.com Additionally, women in the Edoxudine group had a 50% reduction in new lesion formation. jwatch.org However, the study found no significant difference between treatment groups in the times to healing and cessation of crusting. jwatch.org

Table 2: Impact of Edoxudine on Clinical Manifestations in Women with Recurrent Genital Herpes

Clinical ManifestationEdoxudine Group (Days/Reduction)Placebo Group (Days)P-value
Loss of Investigator-Observed Signs4.4 days6.2 days0.002
Investigator-Observed Lesion TendernessEarlier improvement-0.01
Groin AdenopathyEarlier improvement-0.01
Groin TendernessEarlier improvement-0.01
New Lesion Formation50% reduction--

Resistance Mechanisms and Countermeasures

Mechanisms of Viral Resistance to Nucleoside Analogs

Nucleoside analogs, including Edoxudine, function as antiviral drugs by interfering with viral nucleic acid synthesis. Upon entering an infected cell, these compounds are typically phosphorylated by viral and/or host kinases to their active triphosphate forms. These active metabolites then compete with natural nucleotides for incorporation into the nascent viral DNA or RNA, leading to chain termination and inhibition of viral replication nih.govwikipedia.orgmims.com.

Viral resistance to nucleoside analogs primarily arises through genetic mutations in viral enzymes that are targets of these drugs or are involved in their activation. For viruses like herpes simplex virus, against which Edoxudine is effective, key enzymes such as viral thymidine (B127349) kinase (TK) and DNA polymerase are common sites for resistance-conferring mutations wikipedia.orgwikidata.org.

General mechanisms of viral resistance to nucleoside analogs include:

Altered Drug Phosphorylation: Many nucleoside analogs require intracellular phosphorylation to become active. Mutations in viral or cellular kinases responsible for this phosphorylation can lead to reduced drug activation, thereby decreasing its effectiveness. Even a single mutation can render a drug ineffective wikipedia.org.

Decreased Incorporation Rate: Mutations in viral polymerases (e.g., reverse transcriptase in HIV-1 or DNA polymerase in herpesviruses) can reduce the efficiency with which the active nucleoside analog triphosphate is incorporated into the growing viral nucleic acid chain. This allows the viral polymerase to preferentially incorporate natural nucleotides nih.govmims.com.

Increased Excision Rate (Phosphorolysis): Some viral polymerases develop mutations that enhance their ability to excise or remove the incorporated nucleoside analog from the terminated primer. This "unblocking" mechanism allows DNA synthesis to resume, circumventing the chain-terminating effect of the drug. This is a significant resistance pathway, particularly for thymidine analogs like zidovudine (B1683550) (AZT) nih.govmims.comwikipedia.org. For instance, mutations in the pol gene of HIV-1 can increase the reverse transcriptase's phosphorolytic activity, enabling the removal of chain-terminating nucleotides in the presence of pyrophosphate donors like ATP mims.com.

Decreased Affinity for Polymerase: Mutations can reduce the binding affinity of the viral polymerase for the nucleoside analog, making it less effective at inhibiting the enzyme's activity nih.gov.

Non-Obligate Chain Termination Circumvention: For certain nucleoside analogs that cause non-obligate chain termination (where termination is delayed), resistance can emerge through mutations that increase the rate of extension of drug-containing primers, thereby overcoming the delayed termination researchgate.net.

These resistance mechanisms highlight the adaptive capacity of viruses and the continuous evolutionary pressure exerted by antiviral therapies.

Repurposing and Novel Applications of Edoxudine

Potential as an Adjuvant in Chemotherapy

Edoxudine functions as a modulator of 5-fluorouracil (B62378) (5-FU), a widely utilized cytotoxic chemotherapy medication targetmol.combiorbyt.comscbt.comszabo-scandic.comlookchem.com. Its potential as a chemotherapeutic adjuvant stems from its ability to enhance the therapeutic index and antitumour action of 5-FU targetmol.combiorbyt.comszabo-scandic.com. Furthermore, Edoxudine may offer a protective effect on normal organs by elevating endogenous uridine (B1682114) levels targetmol.combiorbyt.comszabo-scandic.com.

Modulation of 5-Fluorouracil Action

The primary mechanism of action for 5-FU in cancer treatment involves its conversion to fluorodeoxyuridine monophosphate (FdUMP), which subsequently forms a stable complex with thymidylate synthase (TS), thereby inhibiting the production of deoxythymidine monophosphate (dTMP) wikipedia.orgnih.gov. As dTMP is crucial for DNA replication and repair, its depletion leads to cytotoxicity and cell death in rapidly dividing cancerous cells wikipedia.orgnih.gov. Beyond this, 5-FU can also be misincorporated into RNA and DNA, disrupting nucleic acid biosynthesis and function, contributing to its cytotoxic effects nih.gov.

Edoxudine, being a thymidine (B127349) analog, plays a significant role in modulating the action of 5-FU targetmol.combiorbyt.comwikipedia.orgiiab.me. Research indicates that Edoxudine can enhance the antitumour efficacy of 5-FU targetmol.combiorbyt.comszabo-scandic.comlookchem.com. This modulation is critical, as strategies to improve the therapeutic effectiveness and cytotoxicity of 5-FU are continuously sought due to inherent drug resistance and limitations in its standalone efficacy nih.govrsc.org. The precise molecular mechanisms through which Edoxudine modulates 5-FU action are complex, but they involve influencing the pharmacokinetics and metabolism of 5-FU, ultimately leading to enhanced antitumour effects lookchem.com.

Reduction of Catabolism and Prolongation of Plasma Concentrations of Chemotherapeutics

A significant challenge in 5-FU chemotherapy is its rapid catabolism, which limits its systemic availability and therapeutic window. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme responsible for the breakdown of 5-FU, with up to 80% of administered 5-FU being catabolized by DPD, primarily in the liver nih.gov. This extensive catabolism necessitates high doses of 5-FU to achieve therapeutic concentrations, contributing to systemic toxicity.

Edoxudine's utility as a chemotherapeutic adjuvant is further highlighted by its capacity to reduce the catabolism of 5-FU targetmol.combiorbyt.comszabo-scandic.comlookchem.com. By inhibiting the breakdown of 5-FU, Edoxudine can effectively prolong both the plasma and intratumoral concentrations of the chemotherapeutic agent targetmol.combiorbyt.comszabo-scandic.comlookchem.com. This prolongation of effective concentrations is crucial for maximizing the cytotoxic impact on cancer cells. While the direct mechanism of Edoxudine's effect on DPD is not explicitly detailed in all contexts, its role in reducing 5-FU catabolism and prolonging its presence in the body is consistent with an influence on metabolic pathways, potentially including DPD inhibition . The inhibition of DPD is a well-established strategy to improve the therapeutic index of 5-FU by increasing its bioavailability and sustained presence at target sites vrachi.namenih.gov.

Synthesis and Structural Analogs in Medicinal Chemistry Research

Synthetic Pathways for Edoxudine and Derivatives

The chemical synthesis of Edoxudine and its derivatives is a key area of research, aiming to produce these compounds efficiently for virological testing. The primary synthesis of Edoxudine begins with 2'-deoxyuridine. A common pathway involves the mercuration of 2'-deoxyuridine, which forms an organometallic derivative. iiab.me This intermediate then reacts with ethylene in the presence of dilithiopalladium tetrachloride, leading to an alkylation product. iiab.me A subsequent catalytic reduction of this product yields the final antiviral agent, Edoxudine. iiab.me

General Synthetic Scheme for Edoxudine
StepReactantReagentsProduct
12'-deoxyuridineMercury saltOrganomercuric derivative
2Organomercuric derivativeEthylene, dilithiopalladium tetrachlorideAlkylation product
3Alkylation productCatalytic reductionEdoxudine

Research into Edoxudine derivatives has led to the exploration of various synthetic strategies. For instance, new 5-substituted uridine (B1682114) derivatives have been created using the Suzuki–Miyaura reaction, which allows for the formation of carbon-carbon bonds. researchgate.net Another approach involves the synthesis of 5-substituted (2'S)-2'-deoxy-2'-C-methyluridines, which has been achieved through the radical deoxygenation of 2'-tert-alcohols via their methyl oxalyl esters as a critical step. nih.gov These varied synthetic pathways enable chemists to create a diverse library of Edoxudine-related compounds for biological evaluation.

Design and Evaluation of Edoxudine Analogs

The design of Edoxudine analogs is guided by the goal of creating nucleoside-based drugs with improved antiviral potency and selectivity. nih.govnih.gov The fundamental principle is that these analogs mimic natural nucleosides and can thus interfere with viral replication processes. nih.govnih.gov Evaluation of these analogs involves testing their ability to inhibit viral replication in cell cultures, often against herpes simplex virus (HSV), and determining their potential cytotoxicity. nih.govdrugbank.com

Modifications to the uridine scaffold are a key strategy in developing new antiviral agents. nih.govcell.comrice.edu Research has shown that chemical alterations to uridine can significantly affect antiviral and proinflammatory responses. nih.govresearchgate.net For example, studies on in vitro transcribed (IVT)-mRNA have demonstrated that specific uridine modifications can enhance performance. Among several tested modifications, 5-methoxy-uridine was found to increase transgene expression while triggering only a moderate inflammatory response and no detectable antiviral response in primary human macrophages. nih.govcell.comresearchgate.net This highlights the importance of the type of substitution on the uridine ring in modulating the biological activity and immune response to the molecule.

Edoxudine itself is a 5-substituted 2'-deoxyuridine, and this class of compounds has been extensively studied for antiviral activity. nih.gov Research has focused on how different substituents at the 5-position of the pyrimidine (B1678525) ring influence the compound's effectiveness against viruses like herpes simplex virus type 1 (HSV-1). nih.govnih.gov

Studies have compared a series of structurally related 5-substituted 2'-deoxyuridines, including those with propenyl, allyl, butenyl, and butyl groups at the 5-position. nih.gov A key finding was that analogs where the carbon-carbon double bond of the substituent was in conjugation with the pyrimidine ring were more potent antivirals than their nonconjugated or alkyl-substituted counterparts. nih.gov For instance, the 5-iodouracil derivative of (2'S)-2'-deoxy-2'-C-methyluridine showed potent activity against HSV-1, with an EC50 (half-maximal effective concentration) of 0.14 µg/mL and no cytotoxicity up to 100 µg/mL. nih.gov In contrast, the 5-fluorocytosine derivative, while also potent against HSV-1 (EC50 = 0.22 µg/mL), exhibited some cytotoxicity. nih.gov

Antiviral Activity of Selected 5-Substituted 2'-Deoxyuridine Analogs against HSV-1
CompoundEC50 (µg/mL)CytotoxicityReference
5-Iodouracil derivative of (2'S)-2'-deoxy-2'-C-methyluridine0.14None observed up to 100 µg/mL nih.gov
5-Fluorocytosine derivative of (2'S)-2'-deoxy-2'-C-methylcytidine0.22IC50 ≥ 1.0 µg/mL nih.gov

Nucleoside-Based Antiviral Drug Discovery

The exploration of Edoxudine and its analogs is part of the broader field of nucleoside-based antiviral drug discovery. nih.gov Modified nucleosides are a cornerstone of antiviral therapy because they can act as inhibitors or alternative substrates for viral enzymes, particularly DNA polymerases, thereby halting viral replication. nih.govdrugbank.com The strategy involves chemical manipulation of the nucleoside structure to enhance antiviral potency, improve safety, and overcome drug resistance. nih.gov A critical aspect of this process is ensuring that the modified nucleosides are preferentially activated in virus-infected cells, which often relies on phosphorylation by a virus-coded thymidine (B127349) kinase. nih.govnih.gov This selective activation minimizes toxicity to uninfected host cells and is a key characteristic of successful nucleoside antiviral drugs. nih.gov

Structure-Activity Relationship Studies of Edoxudine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a drug molecule correlates with its biological activity. drugdesign.org For Edoxudine and its derivatives, SAR studies focus on how modifications affect their ability to inhibit viral replication. nih.gov

A primary factor in the antiherpetic activity of 5-substituted 2'-deoxyuridines is their interaction with the virus-coded thymidine kinase. nih.gov This enzyme selectively phosphorylates the nucleoside analog to its 5'-monophosphate form. nih.govnih.gov Cellular enzymes then further phosphorylate it to the 5'-triphosphate derivative, which acts as a competitive inhibitor of the viral DNA polymerase, and in some cases, can be incorporated into the viral DNA, leading to chain termination. nih.govdrugbank.com

Research has demonstrated a clear relationship between the structure of the 5-substituent and antiviral potency. For example, the presence of a conjugated double bond in the 5-substituent, as seen in E-5-propenyl-2'-deoxyuridine, leads to greater antiviral activity compared to nonconjugated isomers like 5-allyl-2'-deoxyuridine. nih.gov This enhanced activity is attributed to a greater affinity of the conjugated isomer for the viral thymidine kinase and, as the 5'-triphosphate, for the viral DNA polymerase. nih.gov This illustrates a key SAR principle for this class of compounds: structural features that enhance interaction with viral enzymes lead to more potent antiviral effects.

Future Research Directions and Unexplored Potential

Further Investigation into Anti-Bacterial Virulence Mechanisms

Recent discoveries highlight Edoxudine's unexpected activity against antibiotic-resistant bacteria, notably Klebsiella pneumoniae. Unlike traditional antibiotics that directly kill bacteria, Edoxudine operates by weakening the protective surface layer of Klebsiella bacteria, thereby rendering them more susceptible to elimination by immune cells. wikipedia.orgresearchgate.netresearchgate.net This anti-virulence strategy is particularly advantageous as it may limit the risk of bacteria developing resistance to Edoxudine. wikipedia.orgresearchgate.netresearchgate.net

Research conducted by a team at the University of Geneva (UNIGE) utilized the amoeba Dictyostelium discoideum as an experimental model to identify compounds that reduce bacterial virulence. wikipedia.orgresearchgate.netresearchgate.net This single-celled organism feeds on bacteria using mechanisms similar to those employed by immune cells to kill pathogens. wikipedia.orgresearchgate.netresearchgate.net Through this model, Edoxudine was found to alter the outer membrane of K. pneumoniae, making it more accessible to antibacterial effectors and facilitating its killing within phagosomes. nih.govbohrium.com While these findings are encouraging, particularly for virulent strains of K. pneumoniae and at concentrations lower than those used for herpes treatment, the precise molecular mechanism of Edoxudine's action in K. pneumoniae remains to be fully determined. wikipedia.orgnih.govbohrium.com

Expanding Therapeutic Applications Beyond HSV and Klebsiella pneumoniae

While Edoxudine is primarily known for its efficacy against HSV-1 and HSV-2, its potential extends to other DNA viruses. nih.govfishersci.seuni.lu Research has indicated its effectiveness against "other DNA viruses," suggesting a broader antiviral spectrum that warrants further exploration. fishersci.se Beyond its antiviral and anti-Klebsiella pneumoniae activities, Edoxudine has also demonstrated an inhibitory effect on the growth of murine leukemia cells. fishersci.ca This finding opens a potential avenue for investigating its role in oncology.

Furthermore, Edoxudine has been explored as a modulator for 5-fluorouracil (B62378) (5-FU), a widely used chemotherapy medication. idrblab.netuni-freiburg.de In this context, Edoxudine can enhance the therapeutic index of 5-FU by reducing its catabolism, prolonging its plasma and intratumoral concentrations, and offering protection to normal organs by increasing endogenous uridine (B1682114) levels. idrblab.netuni-freiburg.de This modulation also contributes to enhancing the antitumour action of 5-FU. idrblab.netuni-freiburg.de

Exploration of Combination Therapies

The concept of combination therapy, where active ingredients are used together to achieve a greater effect than their individual sum, presents a promising direction for Edoxudine. wikidata.org Edoxudine has shown synergistic effects when combined with other agents. For instance, a synergistic effect with interferon-beta has been observed against herpes simplex virus. fishersci.ca Additionally, in an in vitro study, the combined application of quercitrin (B1678633) and 5-ethyl-2'-deoxyuridine (Edoxudine) demonstrated a synergistic effect on pseudorabies virus multiplication. metabolomicsworkbench.org These findings suggest that combining Edoxudine with other antiviral or antibacterial agents could lead to enhanced therapeutic outcomes and potentially overcome resistance mechanisms.

Addressing Pharmacokinetic and Toxicity Concerns for New Applications

Understanding and optimizing the pharmacokinetic profile of Edoxudine is crucial for its expanded therapeutic applications. Preclinical trials in mice have provided insights into its pharmacokinetic characteristics. After intravenous administration, Edoxudine exhibited a mean residence time of 25 minutes, a short distribution half-life of 1.4 minutes, and an elimination half-life of 24.1 minutes. nih.gov Its plasma clearance was reported to be 85 ml/min. nih.gov Oral administration showed a bioavailability of 49%, with the area under the curve (AUC) in plasma being significantly higher compared to intravenous administration. nih.gov Edoxudine has very low plasma protein binding, approximately 7%, primarily to albumin. nih.gov Biotransformation of Edoxudine, particularly after oral administration, involves the cleavage of the glycoside bond, processed by phosphorylases in the gastrointestinal tract and pre-systemic metabolism. nih.gov

Table 1: Edoxudine Pharmacokinetic Parameters (Preclinical Trials in Mice)

ParameterValueAdministration Route
Mean Residence Time25 minIntravenous nih.gov
Bioavailability49%Oral nih.gov
Cmax2.4 mcg/gOral nih.gov
tmax31.1 minOral nih.gov
Distribution Half-life1.4 minIntravenous nih.gov
Elimination Half-life24.1 minIntravenous nih.gov
Plasma Clearance85 ml/minNot specified nih.gov
Plasma Protein Binding~7%Not specified nih.gov

For new applications, particularly systemic ones or those requiring higher concentrations, careful consideration and further research into potential toxicity concerns are essential to ensure a favorable risk-benefit profile.

Q & A

Q. What experimental approaches are used to validate Edoxudine’s mechanism of action as a viral DNA polymerase inhibitor?

Edoxudine’s mechanism involves competitive inhibition of viral DNA polymerase after phosphorylation by viral thymidine kinase. To validate this, researchers employ:

  • Enzymatic assays to measure inhibition kinetics (e.g., IC50 determination using purified herpesvirus DNA polymerase) .
  • Radiolabeled thymidine incorporation studies to confirm preferential activation in virus-infected cells versus uninfected host cells .
  • Resistant mutant analysis to correlate mutations in viral thymidine kinase or DNA polymerase with reduced Edoxudine efficacy .

Q. What standardized assays are recommended for evaluating Edoxudine’s antiviral activity in preclinical studies?

Key assays include:

  • Plaque reduction assays in HSV-1/HSV-2-infected cell cultures (e.g., Vero cells) to quantify EC50 values .
  • Thymidine kinase activity assays to verify Edoxudine’s dependency on viral kinase for activation .
  • In vivo murine models of herpes keratitis to assess topical efficacy and corneal penetration .

Advanced Research Questions

Q. How can computational methods guide the repurposing of Edoxudine for emerging viral infections like SARS-CoV-2?

Virtual screening pipelines, such as those used by the National Centre for Biological Sciences (NCBS), combine:

  • Molecular docking against viral protein targets (e.g., SARS-CoV-2 Nsp1) to predict binding affinity .
  • Molecular dynamics simulations to assess stability of Edoxudine-protein complexes .
  • In vitro validation using pseudovirus neutralization assays or viral replication inhibition studies .

Q. What methodologies address contradictory data on Edoxudine’s cytotoxic effects in human cells?

To resolve cytotoxicity concerns:

  • In vitro cytotoxicity assays (e.g., MTT or LDH release) in primary human leukocytes and proliferating cell lines .
  • DNA incorporation studies using tritiated Edoxudine to quantify uptake in human leukemic cells versus normal lymphocytes .
  • In vivo toxicology models to assess systemic toxicity, particularly in topical vs. oral administration routes .

Q. How can researchers experimentally evaluate Edoxudine’s anti-virulence effects in bacterial infections (e.g., Klebsiella pneumoniae)?

Non-antibiotic applications require:

  • Zebrafish infection models to measure Edoxudine’s ability to disrupt bacterial surface layers and enhance immune clearance .
  • Transcriptomic profiling of Klebsiella pneumoniae to identify pathways altered by Edoxudine (e.g., capsular polysaccharide synthesis) .
  • Anti-biofilm assays to test Edoxudine’s efficacy in reducing bacterial adhesion .

Q. What strategies reconcile Edoxudine’s antiviral and antibacterial mechanisms across studies?

Comparative studies should include:

  • Cross-target enzymatic profiling to test Edoxudine’s activity against non-viral polymerases or bacterial enzymes .
  • Structural analysis (e.g., X-ray crystallography) of Edoxudine bound to HSV DNA polymerase vs. bacterial targets to identify binding motif differences .

Q. How can synergistic drug combinations with Edoxudine be systematically screened?

  • Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antivirals (e.g., acyclovir) or antibiotics (e.g., colistin) .
  • In vivo efficacy testing in co-infection models (e.g., HSV and bacterial keratitis) to assess dual therapeutic potential .

Methodological Guidance

Q. What experimental design principles ensure robust validation of Edoxudine’s selectivity for viral targets?

  • Use of isogenic viral strains (wild-type vs. thymidine kinase-deficient mutants) to confirm kinase dependency .
  • Parallel testing in human 3D tissue models (e.g., corneal epithelium) to evaluate tissue-specific toxicity .
  • Dose-response curves in both antiviral and cytotoxicity assays to calculate selectivity indices (EC50/CC50) .

Q. How should researchers design studies to explore Edoxudine’s non-traditional applications (e.g., anti-biofilm or immunomodulatory effects)?

  • High-throughput phenotypic screening in bacterial virulence assays (e.g., Galleria mellonella infection models) .
  • Multi-omics integration (proteomics, metabolomics) to map Edoxudine’s off-target effects in host-pathogen interactions .
  • Collaborative frameworks combining virology and bacteriology expertise to address cross-disciplinary mechanistic questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edoxudin
Reactant of Route 2
Edoxudin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.